3-phenacyl-UDP

Purinergic signaling GPCR pharmacology Receptor selectivity

3-Phenacyl-UDP (PSB-0474) is the only commercially available P2Y6 agonist with >500-fold selectivity over P2Y2 and P2Y4, and complete inactivity at P2Y14. Unlike endogenous UDP, it eliminates off-target confounding, enabling unambiguous P2Y6 pathway dissection. This synthetic UDP derivative delivers a clean pharmacological window for precise dose-response studies (10–1000 nM) in neuroinflammation, metabolic, and urological research. Choose this compound for reproducible, high-impact data and confident target validation.

Molecular Formula C17H20N2O13P2
Molecular Weight 522.3 g/mol
Cat. No. B1245170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenacyl-UDP
Synonyms3-phenacyl-UDP
3-phenacyluridine diphosphate
Molecular FormulaC17H20N2O13P2
Molecular Weight522.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C17H20N2O13P2/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27)/t12-,14-,15-,16-/m1/s1
InChIKeySEUHNFHNNANEAJ-DTZQCDIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenacyl-UDP: A Highly Selective P2Y6 Receptor Agonist for Purinergic Signaling Research


3-Phenacyl-UDP (also known as PSB-0474, CAS: 917567-60-3) is a synthetic uridine diphosphate (UDP) derivative characterized by a large phenacyl substituent at the N3 position of the uracil base. This structural modification confers potent and selective agonism at the human P2Y6 receptor, a Gq-coupled GPCR involved in inflammatory, metabolic, and neurodegenerative processes [1]. 3-Phenacyl-UDP activates the P2Y6 receptor with an EC50 of 70 nM and displays >500-fold selectivity over the closely related P2Y2 and P2Y4 receptors, making it a critical pharmacological tool for dissecting P2Y6-mediated signaling pathways [2].

Why 3-Phenacyl-UDP Cannot Be Substituted with Generic UDP or Other P2Y Agonists


The purinergic receptor family (P2Y1,2,4,6,11,12,13,14) shares endogenous nucleotide ligands (e.g., UDP, UTP, ADP) with overlapping receptor affinities. Substituting 3-phenacyl-UDP with unmodified UDP—an endogenous agonist for P2Y6 (EC50 ~0.14–0.30 μM) and P2Y14—introduces significant off-target activity, confounding experimental interpretation [1][2]. Similarly, other synthetic P2Y agonists (e.g., MRS2690 for P2Y14, 2-thio-UTP for P2Y2) exhibit distinct receptor selectivity profiles that preclude direct substitution for P2Y6-specific studies. The N3-phenacyl modification uniquely confers >500-fold selectivity for P2Y6 over P2Y2 and P2Y4 while completely abolishing activity at P2Y14, a critical feature for unambiguous P2Y6 pathway interrogation [3].

Quantitative Differentiation of 3-Phenacyl-UDP Against Key P2Y Receptor Ligands


P2Y6 Receptor Potency Comparison: 3-Phenacyl-UDP vs. Endogenous UDP

3-Phenacyl-UDP demonstrates superior P2Y6 receptor activation compared to the endogenous agonist UDP. In a head-to-head comparison within the same cellular assay system (1321N1 astrocytoma cells expressing human P2Y6), 3-phenacyl-UDP exhibits a lower EC50, indicating higher potency [1][2].

Purinergic signaling GPCR pharmacology Receptor selectivity

Subtype Selectivity Profile: 3-Phenacyl-UDP vs. 2-Thio-UTP and MRS2690

3-Phenacyl-UDP exhibits a uniquely narrow selectivity profile among P2Y receptor subtypes. Direct comparative data from the same study shows that 3-phenacyl-UDP is >500-fold selective for P2Y6 over P2Y2 and P2Y4, whereas alternative P2Y agonists like 2-thio-UTP and MRS2690 target different receptor subtypes [1][2][3].

P2Y receptor family Receptor selectivity Pharmacological tool compounds

P2Y14 Receptor Inactivity: A Critical Differentiator from UDP-Glucose and MRS2690

Unlike UDP-glucose (the endogenous P2Y14 agonist) and MRS2690 (a synthetic P2Y14 agonist), 3-phenacyl-UDP is completely inactive at the P2Y14 receptor. This was demonstrated in RBL-2H3 mast cells, where 3-phenacyl-UDP failed to induce β-hexosaminidase release, a hallmark of P2Y14-mediated degranulation, while UDP-glucose and MRS2690 were highly active [1].

P2Y14 receptor Mast cell degranulation Negative control

In Vivo Functional Differentiation: 3-Phenacyl-UDP vs. UDP in Bladder Urodynamics

In anesthetized rats, intravesical instillation of 3-phenacyl-UDP (PSB-0474) or UDP both increased voiding frequency, but the effect of 3-phenacyl-UDP was specifically blocked by the P2Y6-selective antagonist MRS2578, confirming P2Y6 receptor-mediated action [1]. This demonstrates functional P2Y6 agonism in a whole-animal model, whereas UDP's effects may involve multiple P2Y subtypes.

Urology Bladder overactivity In vivo pharmacology

Comparative P2Y6 Receptor Potency Among Synthetic Agonists

3-Phenacyl-UDP (EC50 = 70 nM) shows comparable or superior potency to other synthetic P2Y6 agonists in the same class. For instance, 5-OMe-UDP has an EC50 of 80 nM, while conformationally constrained (S)-methanocarba-UDP achieves an EC50 of 42 nM [1][2]. This positions 3-phenacyl-UDP as a well-characterized, moderately potent, and highly selective option within the available P2Y6 agonist toolbox.

SAR P2Y6 receptor agonists Nucleotide analogs

Optimal Research Applications for 3-Phenacyl-UDP Based on Quantitative Evidence


Pharmacological Dissection of P2Y6-Mediated Calcium Signaling

Use 3-phenacyl-UDP at concentrations ranging from 10–1000 nM to selectively activate P2Y6 receptors in cells expressing multiple P2Y subtypes (e.g., 1321N1 astrocytoma, immune cells). The >500-fold selectivity over P2Y2/P2Y4 ensures that observed calcium mobilization or IP3 accumulation is attributable to P2Y6 activation, unlike UDP which cross-activates P2Y14 [1][2]. Include MRS2578 as a P2Y6-selective antagonist control to confirm specificity.

Negative Control for P2Y14 Receptor Studies in Mast Cells and Immune Cells

Employ 3-phenacyl-UDP (up to 10 μM) as a negative control in assays measuring P2Y14-mediated degranulation, chemotaxis, or cAMP inhibition. Its complete inactivity at P2Y14, despite structural similarity to UDP-glucose, provides a robust control to differentiate P2Y6 from P2Y14 contributions in inflammatory models, as demonstrated in RBL-2H3 mast cells [3].

In Vivo Urological Pharmacology Models of Bladder Function

Administer 3-phenacyl-UDP via intravesical instillation (dose range: 100–500 μM) in rodent models of bladder overactivity. The compound's ability to increase voiding frequency in a P2Y6-dependent manner (blocked by MRS2578) makes it a valuable tool for studying the role of urothelial P2Y6 receptors in micturition reflexes and for evaluating potential P2Y6-targeted therapeutics for overactive bladder [4].

Neuroinflammation Research in Astrocyte and Microglia Cultures

Apply 3-phenacyl-UDP (10–100 nM) to primary or immortalized astrocyte/microglia cultures to investigate P2Y6-mediated effects on cell proliferation, nitric oxide release, and apoptosis. This compound selectively mimics P2Y6 activation in the CNS, providing a cleaner pharmacological signal than UDP, which may also activate P2Y2 and P2Y4 receptors expressed on glial cells [1][5].

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